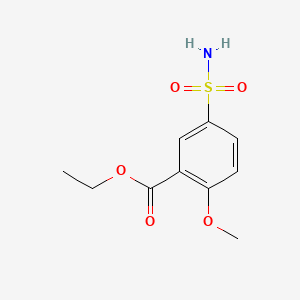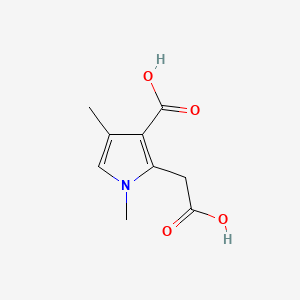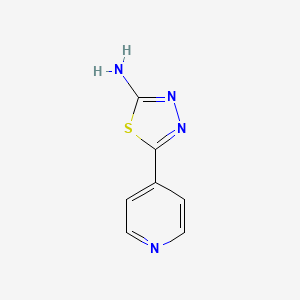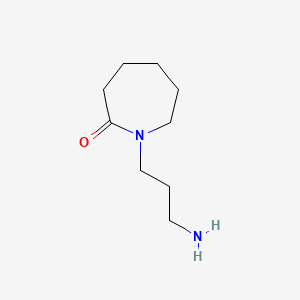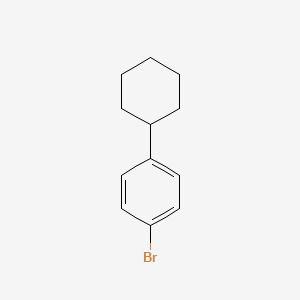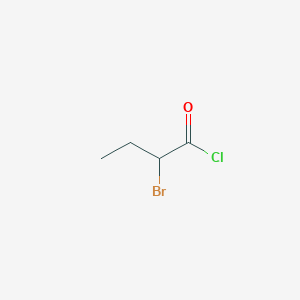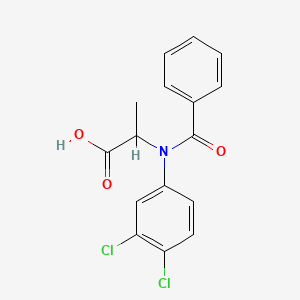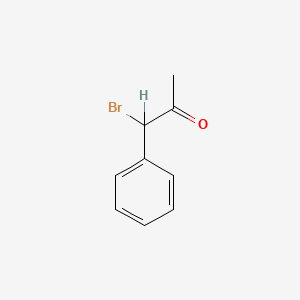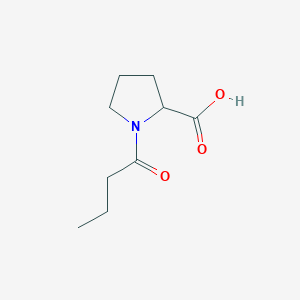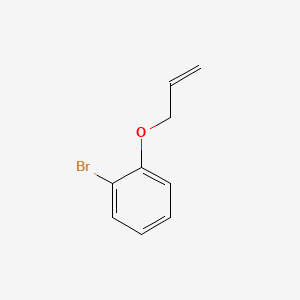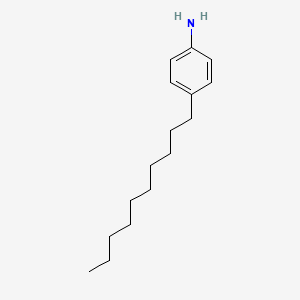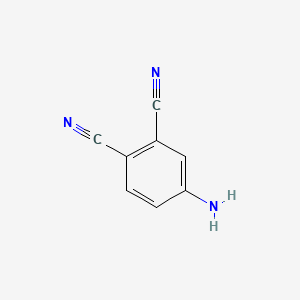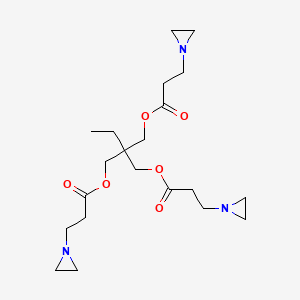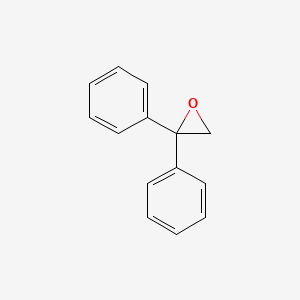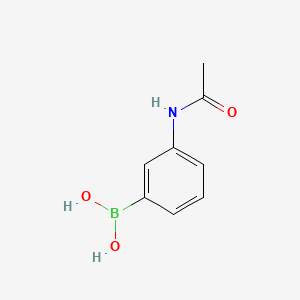
3-Acetamidophenylboronic acid
Vue d'ensemble
Description
3-Acetamidophenylboronic acid is a chemical compound with potential applications in material sciences and biological fields due to its unique properties. The compound's synthesis, molecular structure, and various chemical and physical properties have been studied extensively to explore its applications.
Synthesis Analysis
The novel synthesis of 3-Acetamido-6-heptafluoropropylphenylboronic acid demonstrates the modification potential of 3-Acetamidophenylboronic acid for enhanced binding in biological applications, showcasing its versatile reactivity and functionalization capabilities (Shiino et al., 1993).
Molecular Structure Analysis
The molecular structure of 3-Acetamidophenylboronic acid and its derivatives, such as o-acetamidophenylboronate esters, has been analyzed to show the importance of O-B interactions in stabilizing the molecule and enhancing its reactivity towards bioconjugation with carbohydrates (Cai & Keana, 1991).
Chemical Reactions and Properties
The electrochemical cleavage of the carbon-boron bond in p-acetamidophenylboronic acid under neutral pH conditions reveals its potential in developing electrical controlled drug delivery systems, highlighting its significant chemical reactivity and utility in novel applications (Sato et al., 2021).
Physical Properties Analysis
Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid, a related compound, provide insights into the optimized molecular structure and vibrational frequencies, helping to understand the physical properties and stability of 3-Acetamidophenylboronic acid derivatives (Sert et al., 2013).
Chemical Properties Analysis
The generation of aryl radicals from arylboronic acids by manganese(III) acetate showcases the chemical versatility and reactivity of 3-Acetamidophenylboronic acid, opening avenues for its use in the synthesis of complex organic structures and as intermediates in organic synthesis (Demir et al., 2003).
Applications De Recherche Scientifique
Novel Synthesis and Applications in Biological and Material Sciences
3-Acetamidophenylboronic acid has been used in novel synthesis methods, such as its perfluoroalkylation with bis(heptafluorobutyryl)peroxide. The resulting perfluoroalkylated phenylboronic acid exhibits a lowered pKa of 6.6, enhancing its binding with polyols under physiological pH. This property expands its applications in both biological and material sciences (Shiino et al., 1993).
Bioconjugation and Carbohydrate Synthesis
The synthesis of o-acetamidophenylboronic acid and its corresponding 1,2-diol cyclic boronates demonstrated enhanced stability against hydrolysis due to an O-B interaction. This stability suggests its potential use as vicinal diol protecting groups in carbohydrate synthesis. Additionally, its incorporation of an amino group opens the possibility for bioconjugation reactions involving carbohydrate moieties (Cai & Keana, 1991).
Electrochemical Applications
Research has shown that p-acetamidophenylboronic acid can undergo electrolytic cleavage of the carbon-boron bond to form p-acetamidophenol at a specific electric potential in neutral pH conditions. This electrochemical reaction is significant for the development of electrically controlled drug delivery systems (Sato et al., 2021).
Catalysis in Organic Synthesis
3-Acetamidophenylboronic acid is also relevant in catalysis for organic synthesis. For instance, its utilization in the Suzuki reaction, a cross-coupling method, has been studied extensively. Theoretical and experimental studies have shown its utility in forming various organic compounds, which are important in numerous chemical syntheses (Goossen et al., 2006).
Environmental Applications
The compound's role in environmental applications, such as in the degradation of pharmaceuticals like acetaminophen in wastewater, has been explored. Studies indicate its potential effectiveness in removing contaminants under specific conditions, contributing to environmental sustainability (Tobajas et al., 2017).
Safety And Hazards
3-Acetamidophenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, seek immediate medical assistance . It is also advised to store the compound in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
(3-acetamidophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074678 | |
| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidophenylboronic acid | |
CAS RN |
78887-39-5 | |
| Record name | Boronic acid, (3-(acetylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-acetamidophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



